molecular formula C25H19NO4 B2784698 2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868143-71-9

2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2784698
CAS No.: 868143-71-9
M. Wt: 397.43
InChI Key: JRLKPTPAJNDQLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a multicomponent process. Researchers have developed an efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using this approach. Additionally, a convenient synthetic procedure for obtaining functionalized 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via a ring-opening strategy has been developed. This protocol is compatible with a wide range of substituents and allows for the practical synthesis of title compounds under mild conditions. The products can be easily isolated by crystallization without the use of chromatography .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione consists of a fused bicyclic system. It includes a chromene ring (benzopyran) and a pyrrole ring. The benzyl group, hydroxyphenyl group, and methyl group contribute to its overall structure and properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic substitutions, cyclizations, or oxidative processes. Further exploration of its reactivity and potential transformations would be valuable .


Physical and Chemical Properties Analysis

  • Infrared (IR) Spectra : Key IR absorption bands include 3330 cm⁻¹ (hydroxyl group), 1694 cm⁻¹ (carbonyl group), and 1659 cm⁻¹ (C=O stretching) .

Properties

IUPAC Name

2-benzyl-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-15-10-11-20-19(12-15)23(28)21-22(17-8-5-9-18(27)13-17)26(25(29)24(21)30-20)14-16-6-3-2-4-7-16/h2-13,22,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLKPTPAJNDQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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